N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine
Description
N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-4-5-10-20-14-8-6-13(7-9-14)11-16-15-18-17-12(2)19(15)3/h1,6-9H,5,10-11H2,2-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFGHGBJKJHJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)NCC2=CC=C(C=C2)OCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine typically involves multiple steps. One common approach is the reaction of 4-but-3-ynoxybenzyl chloride with 4,5-dimethyl-1,2,4-triazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Materials Science: It is used in the development of advanced materials with specific properties such as conductivity and stability.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the activity of enzymes such as cytochrome P450, leading to the disruption of metabolic pathways in pathogens. The compound may also interact with cellular receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4,5-Dimethyl-1,2,4-triazole: A closely related compound with two methyl groups on the triazole ring.
4-But-3-ynoxybenzyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
N-[(4-but-3-ynoxyphenyl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the but-3-ynoxyphenyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
